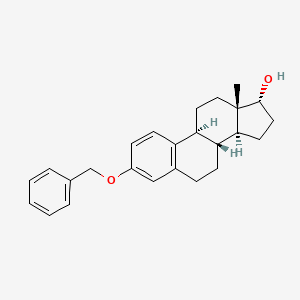

3-O-Benzyl 17alpha-estradiol

Vue d'ensemble

Description

3-O-Benzyl 17alpha-estradiol: is a synthetic derivative of 17alpha-estradiol, a minor and weak endogenous steroidal estrogen. This compound is characterized by the addition of a benzyl group at the 3-O position of the estradiol molecule. It is primarily used in biochemical research, particularly in the study of estrogen receptors and their associated pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of 3-O-Benzyl 17alpha-estradiol typically involves the following steps :

Starting Material: 17alpha-estradiol is dissolved in dry acetone.

Base Addition: Potassium carbonate is added to the solution.

Benzylation: Benzyl bromide is carefully added to the mixture at a temperature of 0-10°C.

Reflux: The resulting suspension is stirred for 2 hours at reflux temperature.

Filtration and Crystallization: The suspension is filtered, washed with acetone, and the filtrate is evaporated. The crude product is then crystallized from hexane.

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors for the benzylation and crystallization steps.

Analyse Des Réactions Chimiques

Types of Reactions:

3-O-Benzyl 17alpha-estradiol undergoes various chemical reactions, including:

Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the hydroxyl groups on the steroid backbone.

Common Reagents and Conditions:

Benzylation: Benzyl bromide and potassium carbonate in acetone.

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the substituent introduced, various benzyl derivatives can be formed.

Oxidation Products: Oxidized forms of the steroid backbone.

Reduction Products: Reduced forms of the hydroxyl groups.

Applications De Recherche Scientifique

3-O-Benzyl 17alpha-estradiol has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of benzylated steroids.

Biology: Investigated for its interactions with estrogen receptors and its effects on cellular pathways.

Medicine: Explored for potential therapeutic applications, particularly in hormone replacement therapy and cancer research.

Mécanisme D'action

The mechanism of action of 3-O-Benzyl 17alpha-estradiol involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can modulate gene transcription and influence various cellular processes. The molecular targets include estrogen receptor alpha and beta, which are involved in regulating reproductive and metabolic functions .

Comparaison Avec Des Composés Similaires

17alpha-Estradiol: The parent compound, which is a weak endogenous estrogen.

17beta-Estradiol: A more potent estrogen with a similar structure but different biological activity.

Estrone: Another estrogenic steroid with distinct physiological effects.

Uniqueness:

3-O-Benzyl 17alpha-estradiol is unique due to the presence of the benzyl group at the 3-O position, which alters its chemical properties and biological activity compared to its parent compound and other similar estrogens .

Activité Biologique

3-O-Benzyl 17alpha-estradiol is a synthetic derivative of estradiol, characterized by the addition of a benzyl group at the 3-O position. This modification alters its biological activity, making it a compound of interest in estrogen-related research, particularly in the context of hormone-dependent diseases such as breast cancer and osteoporosis.

The primary mechanism of action for this compound involves its interaction with estrogen receptors (ERs) , specifically ER-alpha and ER-beta. Upon binding to these receptors, the compound initiates a cascade of molecular events that lead to the activation of estrogen-responsive genes. This process influences various cellular signaling pathways, thereby modulating gene transcription and affecting cellular processes related to reproduction and metabolism.

Comparison with Other Estrogens:

| Compound Name | Structure Modification | Unique Properties |

|---|---|---|

| Estradiol | None | Natural hormone with broad physiological effects |

| 17alpha-Estradiol | Methyl group at position 17 | Exhibits different receptor selectivity |

| 17beta-Estradiol | None | Most potent natural estrogen |

| 3-O-Benzyl Estriol | Benzyl group at position 3 | Enhanced receptor affinity and selectivity |

This compound exhibits reduced binding affinity compared to its more potent counterpart, 17beta-estradiol, yet retains significant estrogenic activity without feminizing effects. This makes it a valuable tool for studying estrogenic activity in various therapeutic contexts.

Biological Effects and Therapeutic Applications

Research indicates that this compound can modulate estrogenic activity in multiple tissues. Its potential applications include:

- Breast Cancer Treatment: The compound's ability to selectively bind to estrogen receptors may offer therapeutic strategies for treating estrogen receptor-positive breast cancers .

- Neuroprotection: Similar to other estradiol derivatives, it has been shown to protect neuronal cells from oxidative stress and excitotoxicity, suggesting potential benefits in neurodegenerative diseases .

- Bone Health: Given its interaction with estrogen receptors involved in bone metabolism, this compound may help in managing osteoporosis by promoting bone density maintenance.

Case Studies and Research Findings

-

Estrogen Receptor Modulation:

A study demonstrated that this compound effectively modulates gene expression through estrogen receptor pathways. This was evidenced by changes in target gene expression profiles in treated cell lines compared to controls. -

Neuroprotective Effects:

In animal models, the compound showed protective effects against neurotoxic agents, similar to those observed with 17beta-estradiol. It was found to preserve mitochondrial function and prevent apoptosis in neuronal cells exposed to stressors like amyloid beta . -

Comparative Efficacy:

Comparative studies highlighted that while this compound has lower overall potency than estradiol, its unique properties allow for selective modulation of estrogenic responses without significant side effects associated with traditional estrogens.

Propriétés

IUPAC Name |

(8R,9S,13S,14S,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10,15,21-24,26H,7,9,11-14,16H2,1H3/t21-,22-,23+,24-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTONJCQNAMVMHS-RXFVIIJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80720653 | |

| Record name | (17alpha)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23880-59-3 | |

| Record name | (17alpha)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.